N-[3-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylacetamide
Description
N-[3-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylacetamide is a complex organic compound that features a pyrrolidine ring, a hydroxy-phenylethyl group, and a phenylacetamide moiety
Properties
IUPAC Name |
N-[3-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N2O3/c26-21(19-10-5-2-6-11-19)17-20-12-7-15-25(20)23(28)13-14-24-22(27)16-18-8-3-1-4-9-18/h1-6,8-11,20-21,26H,7,12-17H2,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUCSJHXEQGSJSE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCNC(=O)CC2=CC=CC=C2)CC(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylacetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through the cyclization of appropriate amine and aldehyde precursors under acidic or basic conditions.
Attachment of the Hydroxy-Phenylethyl Group: This step involves the nucleophilic addition of a hydroxy-phenylethyl group to the pyrrolidine ring, often using a Grignard reagent or similar organometallic compound.
Formation of the Phenylacetamide Moiety: The final step involves the acylation of the intermediate compound with phenylacetyl chloride or a similar acylating agent under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow chemistry and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[3-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the phenylacetamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), bromine (Br2)
Major Products
Oxidation: Formation of ketones or aldehydes
Reduction: Formation of alcohols
Substitution: Formation of nitro or halogenated derivatives
Scientific Research Applications
N-[3-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylacetamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacologically active agent, particularly in the development of new drugs targeting neurological disorders and pain management.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: Researchers investigate its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: The compound’s unique chemical properties make it useful in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[3-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylacetamide involves its interaction with specific molecular targets, such as receptors or enzymes. The hydroxy-phenylethyl group may interact with neurotransmitter receptors, modulating their activity and leading to therapeutic effects. Additionally, the compound’s ability to undergo various chemical reactions allows it to form active metabolites that contribute to its overall pharmacological profile.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-2-phenylacetamide
- N-[3-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-3-oxobutyl]-2-phenylacetamide
- N-[3-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylpropionamide
Uniqueness
N-[3-[2-(2-hydroxy-2-phenylethyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylacetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to interact with multiple molecular targets and undergo diverse chemical transformations makes it a valuable compound for research and development in various scientific fields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
